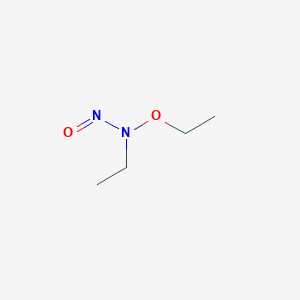

O,N-Diethyl-N-nitrosohydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56235-95-1 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

N-ethoxy-N-ethylnitrous amide |

InChI |

InChI=1S/C4H10N2O2/c1-3-6(5-7)8-4-2/h3-4H2,1-2H3 |

InChI Key |

QNOLKZYYKHPKJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(N=O)OCC |

Origin of Product |

United States |

Evolution of Research on N Nitrosohydroxylamine Compounds

Research into N-nitrosohydroxylamine compounds and their precursors has evolved significantly over the decades, branching into diverse scientific fields. Initially, interest was driven by their fundamental chemical properties and synthesis. For instance, methods were developed to create N-substituted N-nitrosohydroxylamines by reacting corresponding hydroxylamines with agents like n-butyl nitrite (B80452). nih.gov

The field expanded as the role of hydroxylamines and their derivatives as key intermediates in the natural nitrogen cycle became clearer. adearth.ac.cn They are recognized as active trace nitrogen forms in oceanic environments and are crucial to processes like ammonia (B1221849) oxidation and as precursors to the greenhouse gas nitrous oxide (N2O). adearth.ac.cn

In parallel, a substantial body of research has focused on the mechanisms of reactions involving this class of compounds. Mechanistic studies have investigated the acid-catalysed solvolysis of N-nitroso-N,O-dialkylhydroxylamines, which involves protonation and subsequent dissociation, leading to the extrusion of nitrous oxide. rsc.orgresearchgate.netcapes.gov.br The thermal decomposition of related N-nitroso compounds has also been a subject of intense study, revealing complex dependencies on substituents and solvents. acs.orgresearchgate.net More recently, research has explored the transformation of hydroxylamine (B1172632) into nitrosated and nitrated products during advanced oxidation processes, highlighting the formation of various reactive nitrogen species. nih.gov

Significance of the O,n Diethyl Motif in Nitrosated Hydroxylamines

The specific alkyl groups attached to the nitrogen and oxygen atoms in N-nitrosohydroxylamines play a crucial role in modulating their reactivity and decomposition pathways. The O,N-diethyl motif is a specific example within the broader class of N-nitroso-N,O-dialkylhydroxylamines, RN(NO)OR'.

A key study investigated the hydronium ion-catalysed solvolysis of eleven different N-nitroso-N,O-dialkylhydroxylamines, where the R and R' groups were varied significantly (e.g., R ranged from methyl to 2-adamantyl). rsc.orgresearchgate.netcapes.gov.br The primary finding was that all these compounds react via a common mechanism: a pre-equilibrium protonation followed by a rate-limiting dissociation to form an oxodiazonium ion intermediate (RN2O+) and an alcohol (HOR'). rsc.orgresearchgate.net This intermediate can then undergo further reactions. rsc.org

Despite the substantial structural differences across the series, the second-order rate constants for the reaction varied by a relatively small factor of less than 140. rsc.orgresearchgate.netcapes.gov.br Furthermore, the activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡), were found to be qualitatively similar across the different substrates. rsc.orgresearchgate.net This indicates that while the fundamental reaction pathway is conserved, the specific nature of the alkyl groups, such as the diethyl motif, provides a degree of fine-tuning to the compound's reactivity and stability within this general mechanistic framework. rsc.orgresearchgate.net The reactions for this class of compounds are noted for liberating nitrous oxide. rsc.org

| Substituent (R) | Substituent (R') | ΔH‡ (kJ mol−1) | ΔS‡ (J K−1 mol−1) |

|---|---|---|---|

| Methyl | Methyl | 81 | -29 |

| Ethyl | Ethyl | 85 | -19 |

| Benzyl | Benzyl | 93 | -21 |

| 4-Methoxybenzyl | Methyl | 72 | -57 |

| 2-Adamantyl | Methyl | 87 | -25 |

Current Research Trajectories in Nitrosated Hydroxylamine Chemistry

Classical Approaches to N-Nitrosohydroxylamine Synthesis

Traditional methods for the synthesis of N-nitrosohydroxylamines have laid the groundwork for more modern approaches. These classical routes often involve the nitrosation of hydroxylamine precursors or the transformation of nitro compounds.

Nitrosation of Substituted Hydroxylamines using Alkyl Nitrites

A well-established method for preparing N-nitrosohydroxylamines involves the N-nitrosation of the corresponding substituted hydroxylamines. sci-hub.senih.gov Alkyl nitrites, such as n-butyl nitrite (B80452) or tert-butyl nitrite, are commonly employed as the nitrosating agents in this reaction. sci-hub.senih.gov The reaction proceeds by the attack of the nucleophilic nitrogen of the hydroxylamine on the electrophilic nitrosonium ion (NO⁺) generated from the alkyl nitrite. wikipedia.org This method has been successfully used to synthesize a variety of N-substituted N-nitrosohydroxylamines. nih.gov For instance, various N-substituted hydroxylamines can be reacted with n-butyl nitrite to yield the corresponding ammonium (B1175870) salts of the substituted nitrosohydroxylamines. nih.gov

The general reaction can be represented as: R-NHOH + R'-ONO → R-N(NO)OH + R'-OH

This approach is advantageous due to the relatively mild reaction conditions and the availability of a wide range of substituted hydroxylamines.

Synthesis from Nitro Compounds via Intermediate Hydroxylamines

Another classical pathway to N-nitrosohydroxylamines involves the partial reduction of nitro compounds to form an intermediate hydroxylamine, which is then nitrosated. nih.govresearchgate.net The reduction of aromatic nitro compounds to the corresponding N-arylhydroxylamines is a key step in this process. researchgate.netmdpi.com Various reducing agents can be employed, with zinc powder in the presence of ammonium chloride being a common choice for this transformation. nih.govresearchgate.net

Ar-NO₂ + [Reducing Agent] → Ar-NHOH Ar-NHOH + [Nitrosating Agent] → Ar-N(NO)OH

Modern Synthetic Strategies for N-Nitrosohydroxylamine Derivatives

Contemporary synthetic methods have focused on improving efficiency, selectivity, and functional group tolerance in the synthesis of N-nitrosohydroxylamines and their derivatives.

Reaction of Secondary Amines with Nitrogen(II) Oxide

The direct reaction of secondary amines with nitrogen(II) oxide (nitric oxide, NO) in the presence of oxygen can lead to the formation of N-nitrosamines. researchgate.netpharm.or.jp While this reaction primarily yields N-nitrosamines, the underlying principles of nitrosation are relevant. researchgate.net The reaction of secondary amines with nitric oxide can proceed through different pathways, and the presence of oxygen is often crucial for the formation of the nitrosating species, such as dinitrogen trioxide (N₂O₃). pharm.or.jp In some cases, the reaction of aromatic nitroso compounds with nitrogen oxide in the presence of a base can be used to prepare N-nitroso-N-aryl-hydroxylamines. google.com This method offers a direct route to these compounds, although controlling the reaction conditions is critical to achieve good yields and selectivity. pharm.or.jp

The reaction between secondary amines and peroxynitrite, a reactive nitrogen species, can also produce both N-nitrosamines and N-nitramines. nih.gov The proposed mechanism involves the one-electron oxidation of the secondary amine to form an amino radical, which then reacts with nitric oxide or nitrogen dioxide. nih.gov

Utilization of Specific Nitrosating Reagents (e.g., tert-Butyl Nitrite)

Modern synthetic strategies often employ specific nitrosating reagents to achieve higher yields and milder reaction conditions. tert-Butyl nitrite (TBN) has emerged as a versatile and efficient reagent for the N-nitrosation of secondary amines to form N-nitrosamines. rsc.orgrsc.orgschenautomacao.com.br This method is notable for proceeding under solvent-free, metal-free, and acid-free conditions, offering excellent yields and an easy isolation procedure. rsc.orgrsc.org The use of TBN is compatible with various sensitive functional groups and acid-labile protecting groups. rsc.orgresearchgate.net

While primarily used for N-nitrosamine synthesis, the principles of using tert-butyl nitrite as a nitrosating agent can be extended to the synthesis of N-nitrosohydroxylamines from appropriate hydroxylamine precursors. sci-hub.se The reaction benefits from the good reactivity and solubility of TBN in common organic solvents, and it generates tert-butanol (B103910) as a benign byproduct. schenautomacao.com.br

Stereoselective and Regioselective Synthesis of N-Nitrosohydroxylamine Analogues

The development of stereoselective and regioselective methods is a key focus in modern organic synthesis, allowing for the precise construction of complex molecules.

While specific examples for the stereoselective synthesis of O,N-Diethyl-N-nitrosohydroxylamine are not prevalent in the reviewed literature, the principles of stereoselective and regioselective synthesis are broadly applicable to the synthesis of its analogues. For instance, regioselective synthesis has been demonstrated in the preparation of nitroso-pyrazolylquinoxalines through the cyclocondensation of 2-hydroxyimino-1,3-diketones with hydrazinylquinoxalines. rsc.org This highlights the ability to control the position of the nitroso group in a complex heterocyclic system.

Furthermore, stereoselective syntheses have been developed for related nitrogen-containing compounds. For example, an efficient route for the preparation of substituted N-heterocycles has been achieved through the amine addition to nitroalkenes with excellent stereoselectivities. nih.gov Similarly, the stereoselective synthesis of β-N-glycosides has been developed from 2-nitroglycal and secondary amines. nih.gov These examples underscore the potential for developing highly selective syntheses for N-nitrosohydroxylamine analogues by carefully choosing starting materials and reaction conditions. youtube.comrsc.orgorganic-chemistry.org

The following table provides a summary of the key synthetic methods discussed:

| Method | Starting Materials | Reagents | Products | Key Features | Citations |

| Classical Nitrosation | Substituted Hydroxylamines | Alkyl Nitrites (e.g., n-butyl nitrite) | N-Nitrosohydroxylamines | Well-established, versatile | sci-hub.se, nih.gov, nih.gov |

| From Nitro Compounds | Nitro Compounds | Reducing Agents (e.g., Zn/NH₄Cl), Nitrosating Agents | N-Nitrosohydroxylamines | Utilizes readily available starting materials | nih.gov, researchgate.net, mdpi.com |

| Reaction with NO | Secondary Amines / Aromatic Nitroso Compounds | Nitrogen(II) Oxide (NO), O₂, Base | N-Nitrosamines / N-Nitroso-N-aryl-hydroxylamines | Direct route, requires careful control | google.com, researchgate.net, pharm.or.jp |

| Modern Nitrosation | Secondary Amines / Hydroxylamines | tert-Butyl Nitrite (TBN) | N-Nitrosamines / N-Nitrosohydroxylamines | Mild, efficient, solvent-free conditions possible | rsc.org, rsc.org, schenautomacao.com.br |

| Regioselective Synthesis | 2-Hydroxyimino-1,3-diketones, Hydrazinylquinoxalines | Acetic Acid | Nitroso-pyrazolylquinoxalines | Control over the position of the nitroso group | rsc.org |

Preparation of Metal Salts of N-Nitrosohydroxylamines

The synthesis of metal salts of N-nitrosohydroxylamines typically involves the reaction of a suitable N-nitrosohydroxylamine ligand with a metal salt in an appropriate solvent.

A common method for preparing the N-nitrosohydroxylamine ligand itself is through the reaction of the corresponding hydroxylamine with a nitrosating agent like n-butyl nitrite. nih.gov The resulting N-nitrosohydroxylamine is often obtained as its ammonium salt. nih.gov

Once the N-nitrosohydroxylamine ligand is prepared, it can be reacted with a metal salt to form the desired complex. For instance, new metal complexes of N-benzyl-N-nitrosohydroxylamine (BNHA) have been synthesized by reacting the potassium salt of BNHA with various metal chlorides in ethanol (B145695). researchgate.net The resulting metal complexes precipitate out of the solution and can be collected and recrystallized. researchgate.net Yields for this type of reaction are reported to be in the range of 50-70%. researchgate.net

The formation of these metal complexes can be influenced by the reaction conditions. For example, in the synthesis of metal-nitrosophenolato complexes, if there is an insufficient amount of the free nitrosophenol ligand available for complete conversion to a bis-ligated complex, mono-ligated complexes can be selectively formed. encyclopedia.pub

The characterization of these metal salts is crucial to confirm their structure and properties. Techniques such as elemental analysis, infrared (IR) spectroscopy, and UV-visible spectroscopy are commonly employed. researchgate.netresearchgate.net In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the complex. researchgate.netresearchgate.net

For example, the crystal structure of bis(N-benzyl-N-nitrosohydroxylaminato)copper(II) (Cu(BNHA)₂) reveals that the copper atom is coordinated by four oxygen atoms from two bidentate BNHA ligands, forming five-membered chelate rings. researchgate.netresearchgate.net The bond lengths within the complex, specifically the N-O and N-N bonds, suggest delocalization of π-electrons over the chelating groups. researchgate.netresearchgate.net

Below is a table summarizing the synthesis of some metal complexes of N-benzyl-N-nitrosohydroxylamine (BNHA). researchgate.net

| Metal Complex | Starting Materials | Yield (%) |

| K(BNHA) | N-benzyl-N-nitrosohydroxylamine, KOH | 51.8 |

| Cu(BNHA)₂ | K(BNHA), Copper(II) chloride | 50-70 |

Data sourced from a study on the synthesis and characterization of metal complexes of N-benzyl-N-nitrosohydroxylamine. researchgate.net

Another example involves the synthesis of transition metal complexes with Nitroso-R Salt as a ligand. elsevierpure.com This ligand contains nitrosyl, hydroxyl, and sulfonate groups, and has been used to prepare complexes with metals such as manganese, iron, cobalt, nickel, copper, and zinc. elsevierpure.com

It is important to note that the term "metal nitrosyl complexes" refers to a different class of compounds where nitric oxide (NO) is directly bonded to a transition metal. wikipedia.org While related, these are distinct from the metal salts of N-nitrosohydroxylamines discussed here.

Reactions with Organometallic Reagents

The interaction of O,N-dialkyl-N-nitrosohydroxylamines, including this compound, with organometallic reagents presents a pathway to the formation of various nitrogen-containing compounds. These reactions are influenced by the nature of the organometallic reagent and the specific structure of the nitrosohydroxylamine.

Formation of Azoxyalkanes from O,N-Dialkyl-N-nitrosohydroxylamines

The reaction of O,N-dialkyl-N-nitrosohydroxylamines with organometallic reagents, such as alkyllithium and Grignard reagents, can lead to the regiospecific formation of azoxyalkanes. cdnsciencepub.comresearchgate.netcdnsciencepub.com This synthetic approach offers an alternative to other methods for preparing unsymmetrical azoxy compounds. cdnsciencepub.comresearchgate.netrsc.org

The general reaction involves the nucleophilic attack of the organometallic reagent at the nitrogen atom of the nitroso group. nih.govchemistrysteps.com The resulting intermediate then undergoes rearrangement and elimination to yield the azoxyalkane. nih.gov However, the yields of these reactions can be low due to competing side reactions, such as the further reaction of the azoxyalkane product with the organometallic reagent. cdnsciencepub.com

For instance, the reaction of N-nitroso-O,N-dimethylhydroxylamine with methyllithium (B1224462) has been shown to produce α-azoxymethane, albeit in low yields of 10-20%. cdnsciencepub.com The primary products are often those resulting from "over-reactions," limiting the preparative utility of this method. cdnsciencepub.com The reaction is most effective with primary alkyllithium reagents. cdnsciencepub.com

Table 1: Reaction of N-Nitroso-O,N-dialkylhydroxylamines with Organometallic Reagents

| N-Nitroso-O,N-dialkylhydroxylamine | Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Nitroso-O,N-dimethylhydroxylamine | Methyllithium | α-Azoxymethane | 10-20 | cdnsciencepub.com |

Stereochemical Outcomes (E/Z Isomerism) in Azoxyalkane Formation

The formation of azoxyalkanes from O,N-dialkyl-N-nitrosohydroxylamines and organometallic reagents can exhibit stereoselectivity, leading to the preferential formation of either the (E)- or (Z)-isomer. cdnsciencepub.comresearchgate.net Typically, these reactions yield the (Z)-stereoisomer. researchgate.net However, in certain cases, the (E)-isomer can be the predominant product. cdnsciencepub.comresearchgate.net

The stereochemical outcome is influenced by steric factors. researchgate.net The isomer with the less bulky N-substituent syn to the oxygen atom of the azoxy group is generally the major product. researchgate.net This stereochemical preference holds regardless of whether the less bulky group originates from the hydroxylamine or the nitrosoalkane reactant in related condensation reactions. researchgate.net

The ability to control the E/Z isomerism is significant, as the different isomers can exhibit distinct chemical and physical properties. While nonphotochemical methods for the synthesis of acyclic (E)-azoxyalkanes are less common, the reaction between specific N-nitroso-O,N-dialkylhydroxylamines and organometallic reagents provides a potential route. cdnsciencepub.comresearchgate.net

Decomposition and Transformation Mechanisms

This compound and related compounds can undergo various decomposition and transformation reactions, induced by heat, light, or acidic conditions. These pathways lead to a range of products and are mechanistically distinct.

Thermal-Induced Rearrangements and Degradation Pathways

The thermal decomposition of N-nitrosohydroxylamines can proceed through different mechanistic pathways depending on the substituents. For example, N-acetyl-N-nitrosophenylalanine undergoes thermal decomposition via a known mechanism, but its carboxylate anion experiences facile rearrangements initiated by carboxylate attack. rsc.org While specific studies on the purely thermal decomposition of this compound are not detailed in the provided results, the thermal behavior of related compounds suggests that rearrangements and fragmentation are likely pathways. rsc.orgacs.org For instance, N-trityl 3,6-dihydro-1,2-oxazines have been shown to release nitric oxide upon heating above 90 °C, indicating a thermally induced decomposition pathway for related nitrogen-oxygen containing compounds. chemrxiv.org

Photo-Induced Transformations of N-Aryl-N-nitrosohydroxylamine Salts

The photochemistry of nitroso compounds is a rich area of study, with various transformations being induced by light. nih.govresearchgate.netmdpi.comrsc.org While the provided information does not specifically detail the photo-induced transformations of this compound, studies on related N-aryl-N-nitrosohydroxylamine salts and other nitroso compounds offer insights into potential reaction pathways. nih.govresearchgate.net

Photochemical reactions of nitroso compounds can involve their function as electrophiles, nucleophiles, diradicals, and radical acceptors. researchgate.net For example, the irradiation of glyoxal–hydroxylamine complexes leads to photoconversion to hydroxyketene–hydroxylamine complexes and the formation of a hemiaminal structure. mdpi.com Another example is the photorearrangement of 2-nitrofuran (B122572) and 2-nitropyrrole to form 3-hydroxyiminofuran-2(3H)-one and 3-hydroxyiminopyrrol-2(3H)-one, respectively. rsc.org These transformations highlight the potential for complex rearrangements and additions in nitroso-containing compounds upon exposure to light.

Proton-Initiated Dissociation and Nitric Oxide Release Mechanisms

The acid-catalyzed decomposition of O,N-dialkyl-N-nitrosohydroxylamines, including this compound, is a well-studied process that can lead to the release of either nitrous oxide (N₂O) or nitric oxide (NO). rsc.orgresearchgate.net The specific outcome depends on the structure of the substrate.

In the case of many N-nitroso-N,O-dialkylhydroxylamines, hydronium ion-catalyzed solvolysis results in the liberation of nitrous oxide. rsc.orgresearchgate.net The reaction is first-order in both the substrate and the hydronium ion. rsc.orgresearchgate.net The proposed mechanism involves a pre-equilibrium protonation of the substrate, followed by a rate-limiting dissociation to form an oxodiazonium ion intermediate (RN₂O⁺) and an alcohol (HOR'). rsc.orgresearchgate.net This intermediate can then either dissociate further to a carbenium ion (R⁺) or undergo nucleophilic attack by the solvent or the liberated alcohol, leading to the displacement of N₂O. rsc.orgresearchgate.net

In contrast, other related N-nitrosohydroxylamines are known to release nitric oxide under certain conditions. nih.govnih.govyoutube.comyoutube.com The conversion of hydroxylamine to nitric oxide can be influenced by the presence of oxygen radicals. nih.gov While the specific mechanism for proton-initiated NO release from this compound is not explicitly detailed, the general principle involves the protonation of the molecule, which facilitates the cleavage of the N-N or N-O bonds, ultimately leading to the formation of NO.

Table 2: Products of Acid-Catalyzed Decomposition of N-Nitroso-N,O-dialkylhydroxylamines

| Substrate | Conditions | Major Gaseous Product | Reference |

|---|---|---|---|

| N-Nitroso-N,O-dialkylhydroxylamines | Aqueous acid | Nitrous Oxide (N₂O) | rsc.orgresearchgate.net |

Electrochemical and Reductive Cleavage Pathways

The cleavage of the N-nitroso functional group in compounds such as this compound can be achieved through electrochemical and chemical reduction methods. These pathways typically involve the cleavage of the N-N or O-N bonds, leading to the corresponding amines or other reduction products.

Electrolytic reduction represents one viable pathway for the cleavage of dialkylnitrosamines. Studies have shown that this process can proceed smoothly in acidic ethanol. mit.edu However, the efficiency of this reduction can be influenced by the nature of the substituents on the nitrosamine (B1359907), with lower yields often observed for nitrosamines bearing aryl substituents. mit.edu A common outcome in these reactions is the concurrent formation of the parent secondary amine through denitrosation, which competes with the primary reduction pathway. mit.edu

Chemical reduction offers alternative routes for cleavage. An electron-rich nickel(I) β-diketiminate complex has been demonstrated to effectively cleave the E–NO bond (where E can be O, S, or N) in various organonitroso compounds. nih.gov This reaction yields a nickel nitrosyl complex alongside nickel(II) products, such as a mononuclear nickel(II) amide in the case of N-organonitroso species. nih.gov Other chemical reductants have also been explored. Titanium(II) reagents, formed from TiCl₄ and magnesium powder, can reduce a range of nitrosamines to their corresponding hydrazines in high yields. mit.edu Similarly, reduction using sodium metal in ethanol or liquid ammonia (B1221849) is also possible, though often with lower yields compared to other methods like those using lithium aluminum hydride (LAH). mit.edu Metal catalysts, including Raney nickel, are effective in cleaving the N-N bond through reductive processes. nih.gov

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dictated by the electronic nature of the N-nitroso group, which allows it to act as both an electrophile and a nucleophile.

Electrophilic Reactivity The nitroso-nitrogen atom in N-nitrosamines is weakly electrophilic, making it susceptible to attack by strong nucleophiles. nih.gov Potent nucleophiles such as organolithium and Grignard reagents can attack this site. nih.gov This initial nucleophilic addition leads to an unstable oxyhydrazine intermediate, which subsequently undergoes elimination to form products like hydrazones or azomethine imines. nih.gov The specific pathway of elimination can depend on the reaction conditions and the structure of the reagents involved. nih.gov

Nucleophilic Reactivity Consistent with its resonance structures, the nitrosamine functional group is most basic at the oxygen atom. mit.edu This oxygen can act as a nucleophilic center, reacting with various electrophiles. nih.gov A common reaction involves O-alkylation by electrophiles like trialkyloxonium salts, dimethyl sulfate, or alkyl halides in the presence of a silver salt, which results in the formation of O-substituted hydroxydiazenium salts. mit.edunih.gov These resulting cationic products are themselves electrophilic and can undergo further reactions. For instance, O-triflyl derivatives, formed from the reaction with triflic anhydride, can lead to N-dealkylation of the original nitrosamine. nih.gov The nucleophilicity and leaving group ability (nucleofugality) of related compounds, such as dialkyl chalcogenides, have been quantified, showing them to be strong nucleophiles and good nucleofuges, which is a characteristic that facilitates group-transfer reactions. nih.gov This dual reactivity is due to low Marcus intrinsic barriers, which separate their nucleophilicity from their Lewis basicity. nih.gov

The nucleophilic and electrophilic character of related nitrogen species, such as nitrite, has been assessed using probe reactions with electron-deficient and electron-rich aromatic compounds to profile their reactivity. researchgate.net

Denitrosation Reactions of N-Nitrosohydroxylamine Derivatives

Denitrosation, the removal of the nitroso group from a nitrosamine, is a fundamental reaction of these compounds. The formation of nitrosamines from secondary amines is a reversible process, and the reverse reaction can be induced under specific conditions, typically in an acidic solution where the resulting nitrosating agent is consumed or removed. sci-hub.se

Protolytic denitrosation is a common mechanism that occurs under acidic conditions. mit.edu The reaction is believed to proceed via the N-protonated isomer of the nitrosamine, which, although less stable and not directly observed in significant quantities compared to the O-protonated form, is thought to be a key kinetic intermediate. mit.edu This N-protonated species is then susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and release of the secondary amine. mit.edunih.gov The rate of this acid-catalyzed denitrosation can be significantly increased by the addition of nucleophiles such as bromide, thiocyanate (B1210189), or thiourea. mit.edu

Other chemical methods for denitrosation have been developed for synthetic and remediation purposes. One approach involves reacting the N-nitroso compound with a ketone or aldehyde in the presence of a strong acid, such as concentrated hydrochloric acid, at elevated temperatures. google.com Another strategy uses lithium diisopropylamide (LDA) to form an α-lithiated nitrosamine, which can then undergo denitrosation upon reaction with an electrophile. nih.gov Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is also an effective industrial method to convert nitrosamines into hydrazines or cleave the N-N bond entirely. nih.gov

Table 1: Summary of Denitrosation Methods for N-Nitroso Compounds

| Method | Reagents and Conditions | Mechanism/Outcome | Citation(s) |

|---|---|---|---|

| Protolytic Denitrosation | Strong acid (e.g., H₂SO₄, HCl); optionally with nucleophiles (Br⁻, SCN⁻, thiourea) | Acid-catalyzed cleavage via an N-protonated intermediate; yields the corresponding secondary amine. | mit.edunih.gov |

| Ketone/Aldehyde-Mediated | Ketone (e.g., diethyl ketone) or aldehyde, strong acid (e.g., HCl), heat (85-90°C) | Reaction with the carbonyl compound promotes the removal of the nitroso group. | google.com |

| Base-Mediated (LDA) | Lithium diisopropylamide (LDA), followed by an electrophile | Formation of an α-lithiated intermediate, leading to subsequent denitrosation. | nih.gov |

| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Pd/C, Pt/C, Rh/C, Raney Nickel) | Reductive cleavage of the N-N bond, converting nitrosamines to hydrazines or secondary amines. | nih.gov |

Studies on the Formation Mechanisms of N-Nitrosamines from Secondary Amine/Nitric Oxide Adducts

The formation of N-nitrosamines from secondary amines and sources of nitric oxide (NO) can occur through several distinct mechanistic pathways. These reactions are of significant interest due to the prevalence of both amines and nitrogen oxides in various environments.

A primary pathway, often termed the classical pathway, involves the reaction of a secondary amine with a nitrosating agent derived from nitrite. researchgate.net In an acidic aqueous environment, nitrite is protonated to form nitrous acid (HNO₂), which can then be converted into more potent nitrosating species like dinitrogen trioxide (N₂O₃). researchgate.net N₂O₃ subsequently reacts with the unprotonated secondary amine to yield the N-nitrosamine. researchgate.net

Nonclassical pathways involving direct reactions with nitric oxide (NO) or its radical derivatives are also significant. One proposed free radical mechanism involves the one-electron oxidation of a secondary amine to form an amino radical (R₂N•). nih.gov This radical can then react with either nitric oxide (•NO) or nitrogen dioxide (•NO₂) to form the corresponding N-nitrosamine or N-nitramine, respectively. nih.gov This pathway is particularly relevant in the context of reactions involving peroxynitrite (ONOO⁻), which can act as the initial oxidant for the amine. nih.gov The formation of N-nitrosamines from the reaction of secondary amines and NO can also be significantly accelerated in the presence of metal ions, such as silver(I), which are thought to proceed via amino radical cation intermediates. semanticscholar.org

Another formation mechanism has been identified on the surface of materials like activated carbon (AC). This process requires atmospheric oxygen and nitrogen. nih.gov It is proposed that reactive sites on the carbon surface react with molecular oxygen to generate reactive oxygen species (ROS). These ROS facilitate the fixation of atmospheric nitrogen, creating reactive nitrogen species (RNS) such as nitrous oxide and hydroxylamine on the carbon surface, which can then react with adsorbed secondary amines to form N-nitrosamines. nih.gov

Table 2: Pathways for N-Nitrosamine Formation from Secondary Amines

| Pathway | Key Reactants | Proposed Intermediates | Conditions | Citation(s) |

|---|---|---|---|---|

| Classical Nitrosation | Secondary amine, Nitrite (NO₂⁻) | Nitrous acid (HNO₂), Dinitrogen trioxide (N₂O₃) | Aqueous, acidic (pH < 5) | researchgate.net |

| Free Radical Pathway | Secondary amine, Peroxynitrite (ONOO⁻), NO•, NO₂• | Amino radical (R₂N•) | Can occur at neutral to alkaline pH | nih.gov |

| Metal-Catalyzed | Secondary amine, Nitric Oxide (NO) | Amino radical cation | Presence of metal salts (e.g., Ag(I)) | semanticscholar.org |

| Surface Catalysis | Secondary amine, O₂, N₂ | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) | On activated carbon surfaces under aerobic conditions | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Nitrogen Dioxide |

| N-nitrosamine |

| N-nitramine |

| Peroxynitrite |

| Nitrous Acid |

| Dinitrogen Trioxide |

| Diethyl Ketone |

| Hydrochloric Acid |

| Sulfuric Acid |

| Lithium Aluminum Hydride |

| Titanium(IV) Chloride |

| Raney Nickel |

| Palladium on Carbon |

| Platinum on Carbon |

| Lithium Diisopropylamide |

| Triflic Anhydride |

| Dimethyl Sulfate |

| N-isopropyl-N-phenyl-para-phenylenediamine |

| N-(l-Ethylpropyl)-N-nitroso-3,4-dimethyl cyclohexylamine |

| N-(1-ethylpropyl)-3,4-xylidine |

Structural Elucidation and Spectroscopic Characterization Techniques in N Nitrosohydroxylamine Research

Vibrational Spectroscopy: Infrared (IR) Analysis of N-Nitrosohydroxylamine Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For O,N-Diethyl-N-nitrosohydroxylamine, the key functional groups are the N-N=O (nitroso) group and the C-N and C-O bonds of the ethyl substituents.

The N-nitroso group gives rise to characteristic absorption bands. The N=O stretching vibration is particularly diagnostic, though its position can be influenced by the molecular environment. In related N-nitrosamines, this stretch is typically strong and found in the region of 1450-1500 cm⁻¹. dtic.mil Aromatic nitroso compounds absorb in a similar range of 1511-1495 cm⁻¹. core.ac.uk The N-N stretch is generally found at a lower frequency. Additionally, the presence of the ethyl groups will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹. instanano.comyoutube.com The C-N and N-O single bond stretches are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. core.ac.uk

Theoretical calculations using Density Functional Theory (DFT) on the analogous compound N-nitrosodiethylamine (C₄H₁₀N₂O) provide a template for the expected vibrational frequencies. dtic.mil These computational studies, combined with empirical data from related molecules, allow for a detailed assignment of the IR spectrum. dtic.milspectroscopyonline.com

Table 1: Characteristic IR Absorption Frequencies for this compound and Related Functional Groups

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-2960 | Medium to Strong |

| N=O Stretch | N-Nitroso | 1450-1510 | Strong |

| C-H Bend (Scissoring) | CH₂ | ~1465 | Variable |

| C-H Bend (Umbrella) | CH₃ | ~1380 | Variable |

| N-O Stretch | N-O-C | 1000-1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, two distinct ethyl groups are expected: one attached to the nitrogen atom (N-CH₂CH₃) and one to the oxygen atom (O-CH₂CH₃). This difference in chemical environment leads to separate signals for each group.

O-CH₂CH₃ group: The methylene (B1212753) protons (O-CH₂) are deshielded by the electronegative oxygen atom and are expected to appear as a quartet at approximately 3.8-4.2 ppm. The methyl protons (CH₃) will appear as a triplet further upfield.

N-CH₂CH₃ group: The methylene protons (N-CH₂) are also deshielded, but typically to a lesser extent than the O-CH₂ protons. These signals are often observed as a quartet. In related compounds like N-nitrosodibutylamine, the protons alpha to the nitrogen appear as two distinct triplets at 4.08 and 3.54 ppm, a result of hindered rotation around the N-N bond (see section 4.2.4). rsc.org The corresponding methyl protons will appear as a triplet.

The integration of the peaks will correspond to the number of protons in each environment (2H for methylene, 3H for methyl), and the splitting patterns (quartet and triplet) confirm the ethyl group structure due to spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| O-CH₂ -CH₃ | Quartet | ~3.8 - 4.2 | Deshielded by oxygen. |

| O-CH₂-CH₃ | Triplet | ~1.2 - 1.5 | Coupled to O-CH₂. |

| N-CH₂ -CH₃ | Quartet | ~3.5 - 4.1 | Two distinct signals may be observed due to E/Z isomerism. rsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms.

O-CH₂ carbon: This carbon is bonded to the highly electronegative oxygen and will be the most deshielded, appearing furthest downfield in the aliphatic region.

N-CH₂ carbon: This carbon, attached to nitrogen, will also be deshielded but generally to a lesser extent than the O-CH₂ carbon.

O-CH₂-CH₃ carbon: The terminal methyl carbon of the O-ethyl group.

N-CH₂-CH₃ carbon: The terminal methyl carbon of the N-ethyl group.

As with ¹H NMR, the presence of E/Z isomers can lead to a doubling of the signals for the N-ethyl group carbons. mdpi.comnih.gov For the related N-nitrosodibutylamine, distinct signals are seen for the carbons of the two different butyl chains. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| O-C H₂-CH₃ | ~65 - 75 | Deshielded by oxygen. |

| N-C H₂-CH₃ | ~40 - 55 | Deshielded by nitrogen. Two signals may be observed due to E/Z isomerism. rsc.orgmdpi.com |

| O-CH₂-C H₃ | ~13 - 16 | Standard aliphatic methyl. |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for studying nitrogen-containing compounds, although it is often hampered by the low natural abundance (0.36%) and lower sensitivity of the ¹⁵N nucleus. huji.ac.ilwikipedia.org For the N-nitrosohydroxylamine functional group, ¹⁵N NMR can directly probe the electronic environment of the two adjacent nitrogen atoms, providing valuable structural information. caltech.edu

A key application of nitrogen NMR in this field is the use of isotopic labeling to elucidate reaction mechanisms. researchgate.netrsc.org Studies on the decomposition of related N-nitrosohydroxylamines have employed ¹⁵N, ¹⁷O, and ¹⁸O labeling to trace the fate of specific atoms. rsc.org For example, the acid-induced hydrolysis of an ¹⁸O-labeled N-nitrosohydroxylamine derivative was shown to produce ¹⁸O-enriched nitrous oxide (N₂O), confirming the origin of the oxygen atom in the product and providing insight into whether the fragmentation was concerted or stepwise. rsc.org Such mechanistic studies are crucial for understanding the reactivity and decomposition pathways of these compounds.

A significant structural feature of N-nitrosamines and related compounds like this compound is the existence of geometric isomers (also referred to as conformers or rotamers) due to hindered rotation around the N-N bond. mdpi.comnih.gov This restricted rotation arises from the partial double bond character of the N-N bond, a consequence of delocalization of the nitrogen lone pair electrons into the N=O π-system.

This isomerism results in two distinct forms, typically designated E and Z, which often interconvert slowly on the NMR timescale at room temperature. nih.govnih.gov Consequently, the ¹H and ¹³C NMR spectra frequently show two separate sets of signals for the substituents attached to the nitrogen atom—one set for the E isomer and one for the Z isomer. mdpi.com

Variable Temperature (VT) NMR spectroscopy is a critical technique for studying this phenomenon. nih.gov By recording spectra at different temperatures, the coalescence of the two sets of signals can be observed as the rate of interconversion increases. Analysis of the spectra at various temperatures allows for the determination of the thermodynamic and kinetic parameters of the rotational barrier, such as the activation energy (Ea) for interconversion. nih.govnih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The N-nitroso group acts as a chromophore, giving rise to characteristic absorption bands. Studies on analogous N-nitrosamines reveal two principal electronic transitions. pw.edu.pl

n → π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital of the N=O group. This transition is typically weak (low molar absorptivity, ε) and appears in the near-UV or visible region, often around 360-370 nm for simple nitrosamines. pw.edu.pl

π → π* Transition: This is a higher-energy, shorter-wavelength transition that involves promoting an electron from a π bonding orbital to a π* anti-bonding orbital. This transition is much more intense (high molar absorptivity, ε) and typically occurs in the shorter UV region, around 230 nm for N-nitrosodimethylamine. pw.edu.pl

The positions and intensities of these bands can be influenced by the solvent, a phenomenon known as solvatochromism, which can provide further information about the polarity of the molecule's ground and excited states. nih.gov The UV absorption is also relevant to the photochemistry of these compounds, as absorption of UV light can lead to the homolytic cleavage of the N-NO bond. researchgate.net

Table 4: Typical Electronic Transitions for the N-Nitroso Chromophore

| Transition | Wavelength (λmax) Range | Molar Absorptivity (ε) | Orbital Origin |

|---|---|---|---|

| n → π* | ~360 - 370 nm | Low (~100 L mol⁻¹ cm⁻¹) | Promotion of a non-bonding electron to a π* orbital. pw.edu.pl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used for the sensitive and specific identification of N-nitroso compounds. osti.gov It provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. In the study of N-nitrosohydroxylamines and related N-nitrosamines, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for both qualitative and quantitative analysis. rsc.org

Electron ionization (EI) is a common method used in mass spectrometry. The resulting mass spectra for aliphatic nitrosamines are typically characterized by the presence of a molecular ion peak (M+), which confirms the molecular weight of the compound. nih.gov A notable feature in the mass spectra of many N-nitroso compounds is the fragmentation of the nitroso group. osti.gov

General fragmentation pathways observed for nitrosamines often include:

Loss of the NO radical : A common fragmentation pathway involves the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (·NO), which corresponds to a mass loss of 30 Da. researchgate.netnih.gov

Alpha-cleavage : Subsequent fragmentation often proceeds via alpha-cleavage, a process common to aliphatic amines, which helps in deducing the structure of the alkyl groups attached to the nitrogen. nih.gov

Loss of ·OH : The loss of a hydroxyl radical (·OH), with a mass of 17 Da, is another characteristic fragmentation, believed to result in the formation of a cyclic ion. nih.gov

Presence of m/z 30 : An ion of mass-to-charge ratio (m/z) 30, corresponding to the [NO]+ ion, is frequently observed, although its intensity can vary. osti.gov

Table 1: Predicted Mass Spectrometry Data for this compound This table is predictive, based on common fragmentation patterns of similar N-nitroso compounds.

| Ion | Formula | m/z (Mass/Charge Ratio) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₄H₁₀N₂O₂]⁺ | 118 | Intact molecule |

| [M-NO]⁺ | [C₄H₁₀NO]⁺ | 88 | Loss of Nitric Oxide |

| [M-C₂H₅O]⁺ | [C₂H₅N₂O]⁺ | 73 | Loss of Ethoxy Radical |

| [M-C₂H₅]⁺ | [C₂H₅N₂O₂]⁺ | 89 | Loss of Ethyl Radical |

| [NO]⁺ | [NO]⁺ | 30 | Nitric Oxide Cation |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

The application of X-ray diffraction has been crucial in understanding the solid-state structures of various complex organic molecules, including those with nitrogen and oxygen functionalities. missouri.edumdpi.comresearchgate.net For example, studies on related compounds have revealed detailed information about intramolecular hydrogen bonding and crystal packing. researchgate.net While a specific crystal structure for this compound is not detailed in the provided search results, the methodology remains the gold standard for its eventual structural determination in the solid state.

The process would involve:

Crystallization : Growing single crystals of this compound of sufficient quality.

Data Collection : Mounting a crystal and exposing it to a focused X-ray beam to collect diffraction data. nih.gov

Structure Solution and Refinement : Using computational methods to solve the phase problem, generate an electron density map, and refine the atomic coordinates to best fit the experimental data. youtube.com

The resulting structural data provides invaluable insights that complement the information obtained from mass spectrometry.

Table 2: Hypothetical Crystallographic Data Parameters for this compound This table presents a template of the kind of data obtained from an X-ray diffraction experiment. The values are placeholders.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 10.2, c = 7.9 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 658.4 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.195 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Theoretical and Computational Chemistry Studies of O,n Diethyl N Nitrosohydroxylamine Systems

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanics serves as the fundamental theory for describing the behavior of electrons in molecules. nih.gov For a molecule like O,N-Diethyl-N-nitrosohydroxylamine, QM calculations, such as those using Hartree-Fock (HF) or post-Hartree-Fock methods, would be employed to determine its fundamental electronic properties. These studies would calculate the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, these investigations would yield insights into the electron density distribution, atomic charges, and dipole moment, which collectively govern the molecule's polarity and intermolecular interactions. Such calculations are foundational for understanding the molecule's behavior in subsequent theoretical treatments. nih.govusp.org

Density Functional Theory (DFT) Modeling of Reactivity and Complexation

While Density Functional Theory (DFT) is a common method for studying N-nitroso compounds, specific DFT models for the reactivity and complexation of this compound have not been documented.

DFT has become a primary tool in computational chemistry for studying the reactivity of organic molecules due to its balance of accuracy and computational cost. mtu.edu For this compound, DFT calculations could be used to model its reactivity towards electrophiles and nucleophiles by calculating conceptual DFT-based reactivity indices like chemical potential, hardness, and electrophilicity. mtu.edu These models could predict the most likely sites for chemical attack. For instance, the nitrogen and oxygen atoms of the nitrosohydroxylamine group would be of particular interest. In studies of complexation, DFT could model the interaction of the molecule with metal ions or other species, predicting binding energies, geometries of the resulting complexes, and changes in electronic structure upon binding.

Computational Analysis of Reaction Pathways and Transition States

There is no specific computational analysis of the reaction pathways and transition states for this compound in the scientific literature.

This area of computational chemistry focuses on the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions such as thermal decomposition, hydrolysis, or oxidation. By locating the transition state structures—the highest energy point along a reaction coordinate—and calculating their energies, chemists can determine the activation energy for a given reaction. mtu.edu This information is crucial for predicting reaction rates and understanding reaction mechanisms at a molecular level. Methods like Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that a found transition state correctly connects the reactants and products. mtu.edu Such analyses are vital for predicting the stability and degradation pathways of the compound.

Conformational Analysis and Isomerization Barriers

Detailed studies on the conformational analysis and isomerization barriers of this compound are absent from the literature.

Molecules with rotatable single bonds, such as the C-C, C-N, and N-O bonds in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. Due to the partial double bond character of the N-N bond in N-nitroso compounds, rotation around this bond is hindered, leading to the possible existence of E/Z isomers (rotamers). cardiff.ac.uk Computational methods would be used to calculate the relative energies of these different conformers and the energy barriers for rotation around the key bonds. This information helps in understanding which shapes the molecule is most likely to adopt and how flexible it is, which can influence its reactivity and spectroscopic properties.

Molecular Dynamics Simulations of N-Nitrosohydroxylamine Interactions

Specific molecular dynamics (MD) simulations involving this compound interactions have not been published.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. These simulations can provide insights into solvation effects, diffusion rates, and how the molecule interacts with its surroundings. By analyzing the trajectories of the atoms, one can understand how the molecule's conformation changes over time and how it forms hydrogen bonds or other non-covalent interactions with solvent molecules. This provides a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations.

Computational Prediction of Spectroscopic Parameters

While computational methods are frequently used to predict spectroscopic parameters, such predictions for this compound are not available.

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or identifying unknown compounds. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis spectrum by calculating electronic excitation energies. The vibrational frequencies for an infrared (IR) spectrum could be calculated using DFT, which, after applying a scaling factor, can be compared with experimental data to assign spectral peaks to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁴N) can be computed to aid in structure elucidation. These predictions are crucial for characterizing the molecule and confirming its identity.

Chemical Applications and Reagent Chemistry of N Nitrosohydroxylamines

Role as Intermediates in Complex Organic Synthesis

N-Nitrosohydroxylamines, such as O,N-Diethyl-N-nitrosohydroxylamine, serve as versatile intermediates in the synthesis of a variety of organic compounds. Their unique structural features allow them to participate in a range of chemical transformations, leading to the formation of highly functionalized molecules.

Precursors to Highly Functionalized Amines and Heterocycles

This compound and related N-nitroso compounds can be precursors to a diverse array of functionalized amines and heterocyclic systems. The reactivity of the N-nitroso group can be harnessed to introduce nitrogen-containing functionalities into organic frameworks. For instance, the reduction of N-nitrosamines can yield the corresponding hydrazines, which are valuable building blocks in organic synthesis. nih.gov Furthermore, the N-nitroso moiety can participate in cyclization reactions, leading to the formation of various heterocyclic rings. These heterocycles are prevalent in many biologically active molecules and functional materials. nih.govresearchgate.net The specific reaction pathways and resulting products are often dependent on the reaction conditions and the nature of the substrates involved.

Synthesis of Azoxy Compounds

N-Nitroso compounds are key precursors in the synthesis of azoxy compounds. nih.govnih.gov One synthetic approach involves the coupling of nitrosoarenes with reagents like ammonium (B1175870) dinitramide, facilitated by electrochemical methods, to construct the nitro-NNO-azoxy group. nih.govnih.gov This method provides a direct, single-step route to these valuable compounds. nih.gov Another strategy involves a two-step process starting from nitrosoarenes, which first form an azoxy compound with a leaving group, followed by substitutive nitration. nih.gov These synthetic routes highlight the importance of N-nitroso compounds in accessing the unique chemical space of azoxy derivatives.

Formation of Hydrazines and Mesoionic Heterocyclic Compounds

The reduction of N-nitrosamines, including dialkylnitrosamines, serves as a pathway to synthesize hydrazines. nih.gov Various reducing agents can be employed, such as a Ti(II) reagent generated from TiCl4 and magnesium powder, which has been shown to reduce a variety of nitrosamines to hydrazines in high yields. nih.gov Electrolytic reduction in acidic ethanol (B145695) is another effective method for dialkylnitrosamines. nih.gov

Furthermore, N-nitroso compounds can be transformed into mesoionic heterocyclic compounds. For example, the reaction of alkoxydiazenium salts, derived from the alkylation of nitrosamines, with certain nitrogen heterocycles can lead to the formation of s-triazolium salts. nih.gov

N-Nitrosamines as Directing Groups in Catalysis (e.g., C-H Activation)

The N-nitroso group has emerged as an effective directing group in transition-metal-catalyzed C-H activation reactions. This strategy offers an efficient way to functionalize otherwise unreactive C-H bonds, particularly in aromatic systems. The N-nitroso moiety can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and facilitating its activation. researchgate.net

In the context of N-nitrosoanilines, the N-nitroso group directs the ortho-C(sp²)−H bond functionalization, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Various transition metals, including rhodium, palladium, cobalt, ruthenium, and iridium, have been utilized in these catalytic systems. researchgate.net The N-nitroso group can also act as a traceless directing group, meaning it can be removed from the molecule after the desired transformation. researchgate.net This approach has been applied to the synthesis of diverse and valuable chemical structures, such as indoles and indazole N-oxides. researchgate.net

| Catalyst | Reactant | Product | Reference |

| Rh(III) | N-nitrosoanilines and sulfoxonium ylides | 3-nitrosoindoles | researchgate.net |

| Rh(I) and Rh(III) | N-nitrosoanilines and cyclopropenones | Chalcones, quinolones, and indoles | researchgate.net |

| Rhodium(III) | N-nitrosoanilines and sulfoxonium ylides | Indazole N-oxides | researchgate.net |

Coordination Chemistry: N-Nitrosohydroxylamines as Ligands for Metal Complexes

The N-nitrosohydroxylamine functional group possesses the ability to coordinate with metal ions, acting as a ligand in the formation of metal complexes. The presence of multiple heteroatoms (nitrogen and oxygen) allows for various binding modes, making them interesting ligands in coordination chemistry.

Chelating Properties and Complexation Studies with d-Metals

N-Nitrosohydroxylamines and related compounds with chelating functionalities have been studied for their ability to form stable complexes with d-block metals. nih.gov For instance, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine has been shown to form stable complexes with chromium(III), manganese(II), nickel(II), and cadmium(II). nih.gov The coordination can occur through different atoms of the hydroxylamine (B1172632) ligand depending on the metal ion. nih.gov

Similarly, arylnitroso compounds containing a nearby hydroxyl group can act as anionic N,O chelating ligands. wikipedia.org The study of these metal complexes is relevant to understanding biological processes and developing new materials with specific catalytic or magnetic properties. The coordination of nitro-containing ligands to 3d metals has been shown to result in complexes with interesting biological activities. mdpi.com

| Metal Ion | Ligand | Coordination Mode | Reference |

| Chromium(III) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Side-on | nih.gov |

| Manganese(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Via nitrogen | nih.gov |

| Nickel(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Via nitrogen | nih.gov |

| Cadmium(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Via nitrogen | nih.gov |

Structural Characterization of Metal-N-Nitrosohydroxylamine Complexes

The coordination chemistry of N-nitrosohydroxylamines has been a subject of interest due to their ability to form stable chelate complexes with a variety of metal ions. These ligands typically coordinate to metal centers in a bidentate fashion through the two oxygen atoms of the [N-N(O)O]⁻ functional group, forming a stable five-membered ring. The structural characterization of these metal complexes is crucial for understanding their stability, reactivity, and potential applications, for instance, in analytical chemistry and as precursors for novel materials.

Below is a representative table of crystallographic data for a copper(II) complex with an N-nitrosohydroxylamine ligand, which serves as a model to understand the potential structural parameters of a complex with this compound.

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₄H₁₄CuN₄O₄ | researchgate.netresearchgate.net |

| Formula Weight | 381.83 | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| Selected Bond Lengths (Å) | ||

| Cu-O(1) | 1.925(2) | researchgate.netresearchgate.net |

| Cu-O(2) | 1.932(2) | researchgate.netresearchgate.net |

| N(1)-O(1) | 1.345(3) | researchgate.netresearchgate.net |

| N(2)-O(2) | 1.331(3) | researchgate.netresearchgate.net |

| N(1)-N(2) | 1.298(3) | researchgate.netresearchgate.net |

| Selected Bond Angles (°) | ||

| O(1)-Cu-O(2) | 81.5(1) | researchgate.netresearchgate.net |

| O(1)-Cu-O(1)' | 180.0 | researchgate.netresearchgate.net |

| O(2)-Cu-O(1)' | 98.5(1) | researchgate.netresearchgate.net |

Generation and Controlled Release of Reactive Nitrogen Species (e.g., Nitric Oxide) for Chemical Research

N-Nitrosohydroxylamines and their derivatives are recognized for their capacity to generate reactive nitrogen species (RNS), most notably nitric oxide (NO), under specific conditions. This property makes them valuable tools in chemical research, where the controlled delivery of NO is essential for studying its role in various chemical transformations and biological processes. The release of NO from these compounds can typically be triggered by thermal or photolytic stimuli, allowing for spatial and temporal control over its generation.

The general mechanism for NO release from N-nitroso compounds often involves the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule. In the case of this compound, thermal decomposition would lead to the formation of an ethyl radical, an ethoxy radical, and two molecules of nitric oxide. The temperature required for this decomposition can be influenced by the solvent and the presence of other reagents.

Photolytic release of NO offers another avenue for controlled generation. By using light of a specific wavelength, the N-N bond can be selectively cleaved, initiating the decomposition cascade and the release of NO. The efficiency and rate of photolytic NO release can be tuned by modifying the structure of the N-nitrosohydroxylamine, for example, by introducing photosensitive groups. Research on related compounds like diazeniumdiolates (NONOates) has shown that the quantum yield of NO release can be significantly affected by the substituents on the nitrogen atom and the O-alkyl group nih.gov.

For chemical research applications, the ability to control the flux of NO is critical. This can be achieved by carefully controlling the intensity of the light source in photolytic methods or by precise temperature regulation in thermal decomposition. The generated NO can then be used in various synthetic applications, such as in nitrosation reactions, as a radical initiator, or to study its catalytic effects in organic reactions. While specific studies on the application of this compound as an NO donor in chemical synthesis are not extensively documented in the reviewed literature, the principles derived from related N-nitroso compounds and NONOates are directly applicable.

The table below summarizes the general conditions and products for the release of nitric oxide from N-nitroso compounds, providing a framework for understanding the potential of this compound in this context.

| Stimulus | General Conditions | Primary Products | Controllability Factors | Reference |

|---|---|---|---|---|

| Thermal | Heating in an inert solvent (e.g., toluene, acetonitrile) at temperatures typically ranging from 60 to 120 °C. | Alkyl/Aryl radicals, Alkoxy/Aryloxy radicals, 2 NO | Temperature, solvent, presence of radical traps. | researchgate.netnih.gov |

| Photolytic | Irradiation with UV or visible light (wavelength typically 254-400 nm) in a suitable solvent at ambient temperature. | Alkyl/Aryl radicals, Alkoxy/Aryloxy radicals, 2 NO | Wavelength and intensity of light, solvent, presence of photosensitizers. | nih.govvcu.edu |

| Chemical | Reaction with specific reagents such as acids, bases, or redox agents (e.g., Fenton's reagent). | Varies depending on the reagent; can include NO, NO⁺, or other nitrogen oxides. | Concentration and type of chemical trigger, pH. | nih.gov |

Advanced Analytical Techniques in N Nitrosohydroxylamine Research

Chromatographic Methods for Separation and Purity Assessment

Chromatography is fundamental to the analysis of N-nitroso compounds, enabling their separation from complex mixtures and the assessment of purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.

Gas Chromatography is a well-established technique for the analysis of volatile and thermally stable nitrosamines. For instance, N-Nitrosodiethylamine (NDEA), a compound structurally related to O,N-Diethyl-N-nitrosohydroxylamine, is frequently analyzed using GC. dnacih.com Methods often employ a column capable of resolving the target analyte from the solvent and potential interferences, such as a 10% Carbowax 20M with TPA on 80/100 mesh Chromosorb W AW. dnacih.com The detection limit for the analytical procedure for NDEA can be as low as 50 picograms. dnacih.com In the analysis of fatty acid diethanolamides, GC with flame ionization detection has been used to determine the precursor diethanolamine, with recoveries ranging from 94 to 100%. scispace.com

High-Performance Liquid Chromatography is preferred for non-volatile or thermally labile N-nitroso compounds. nih.gov HPLC systems can be coupled with various detectors, including UV detectors, to quantify compounds like NDEA. sielc.com A simple mobile phase of acetonitrile (B52724) and water is often sufficient for separation on a suitable reverse-phase column, such as a Newcrom R1 or an InertSustain AQ-C18. sielc.comglsciences.com The latter is particularly effective for retaining highly polar compounds. glsciences.com A key challenge that was overcome in HPLC analysis was the incompatibility of aqueous mobile phases with the Thermal Energy Analyzer (TEA), a highly selective detector for the nitroso group. This was solved by developing a post-column reaction technique that allows for the use of aqueous phases, achieving linearity from 3.5 to 900 ng of injected N-nitrosoproline. nih.gov

Table 1: Example GC and HPLC Conditions for Nitrosamine (B1359907) Analysis Create an interactive table based on the data below.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Target Analyte | N-Nitrosodiethylamine (NDEA) dnacih.com | N-Nitrosodiethylamine (NDEA) sielc.com |

| Column | 10-ft x 1/8-in, 10% Carbowax 20M with TPA on 80/100 Chromosorb W AW dnacih.com | Newcrom R1 sielc.com |

| Mobile Phase | Not applicable (Carrier Gas used) | Acetonitrile (MeCN) and Water sielc.com |

| Detector | Thermal Energy Analyzer (TEA) dnacih.com | UV (230 nm) sielc.com |

| Detection Limit | 0.4 µg/m³ (air sample) dnacih.com | Parts-per-billion (ppb) level in solution sielc.com |

Combined Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of N-nitroso compounds at trace levels.

GC-MS and GC-MS/MS are powerful tools for analyzing volatile nitrosamines. restek.comnih.gov These methods provide excellent selectivity and sensitivity, with detection limits in the low parts-per-billion (ppb) range. restek.com For the analysis of N-Nitrosodimethylamine (NDMA) and NDEA in pharmaceutical ingredients, a GC-MS/MS method using a DB-WAX capillary column has been validated, achieving a limit of detection of 0.006 ppm. nih.gov High-resolution mass spectrometry, such as Quadrupole–Time-of-Flight (QToF), can be combined with GC to further reduce interferences, with method detection limits for various nitrosamines ranging from 0.2 to 1.3 ng/L in water samples. mdpi.com

LC-MS/MS has become the standard for a wide range of nitrosamines, including those that are less volatile or thermally unstable. thermofisher.comrsc.orgnih.gov These methods often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. nih.govresearchgate.net A method using a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer demonstrated the ability to separate, identify, and quantify nine different N-nitrosamines. thermofisher.comrsc.org For accurate quantification, isotopically labeled internal standards like NDMA-d6 are often employed. nih.gov Such methods can achieve detection limits between 0.4 and 12 ng/L. rsc.org

Table 2: Research Findings from Combined Chromatographic-Spectroscopic Techniques Create an interactive table based on the data below.

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| GC-MS/MS | Analysis of NDEA and NDMA in Zidovudine | Achieved LOD of 0.006 ppm and LOQ of 0.018 ppm. Efficient separation on a DB-WAX column. | nih.gov |

| GC-QToF-MS | Determination of N-nitrosamines in water | Method LODs ranged from 0.2–1.3 ng/L. Positive chemical ionization (PCI) provided the best results. | mdpi.com |

| LC-HRAM-MS | Analysis of nine N-nitrosamines in water | Detection limits ranged from 0.4 to 12 ng/L. Recoveries in real matrices were 68–83%. | rsc.org |

| LC-APCI-MS/MS | Detection of eight N-nitrosamines in drinking water | Method validated at 10 and 100 ng/L with recoveries of 90-120%. LODs were 1-8 ng/L. | nih.gov |

Electrochemical Methods for Reactivity Studies

Electrochemical methods are highly valuable for investigating the redox behavior and reactivity of N-nitrosohydroxylamines. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can elucidate reaction mechanisms and identify transient intermediates.

Studies on aromatic N-nitrosohydroxylamines have shown that these compounds undergo a well-defined, two-electron reduction process on a mercury electrode in protic media, yielding the corresponding hydroxylamine (B1172632) derivative. acs.orgresearchgate.net The electrochemical behavior is often pH-dependent. In aprotic media, the one-electron reduction product, a nitroso radical anion, can be generated and characterized. researchgate.net The decay of these radical anions can proceed via dimerization, and the rate constants for this process can be determined. researchgate.net

Electrochemical analysis has also been employed to monitor the transformation of related compounds in vivo and in vitro. For example, the oxidation of N-hydroxy-arginine was studied using CV and DPV, which showed a two-step oxidation process and allowed for the detection of the intermediate nitroso-arginine, with a half-life of about 1.5 seconds. nih.gov This demonstrates the power of electrochemistry to probe the kinetics and pathways of reactive nitrogen species. Flow electrochemistry represents a modern approach for the synthesis of N-nitroso compounds, offering a milder and more straightforward alternative to traditional chemical methods by avoiding harsh reagents. cardiff.ac.uk

In situ Spectroscopic Monitoring of Reaction Kinetics

Understanding the reaction kinetics of N-nitrosohydroxylamines is crucial for predicting their stability and environmental fate. In situ spectroscopic monitoring allows for real-time tracking of reactant and product concentrations without disturbing the reaction system.

While specific in situ studies on this compound are not widely reported, kinetic analysis of related compounds provides a framework for such investigations. For instance, the degradation of NDEA under UV irradiation can be monitored over time by taking aliquots and analyzing them with HPLC. researchgate.net This allows for the calculation of decay rates under specific photolytic conditions. Similarly, electrochemical methods can be used to monitor reaction kinetics by observing the decay of a current peak over time, as has been done for nitrosotoluene derivatives. researchgate.net

Computational chemistry offers a complementary approach to studying reaction kinetics and mechanisms. Density Functional Theory (DFT) has been used to examine the thermal decomposition of N-substituted diacetamides, which proceeds through a six-membered transition state. mdpi.com Such computational studies can calculate thermodynamic parameters and activation energies, providing deep insight into the factors that control reactivity, such as the role of substituent effects on the delocalization of nitrogen's lone-pair electrons. mdpi.com These theoretical models can guide experimental work aimed at monitoring reaction kinetics using spectroscopic techniques.

Historical Trajectories and Future Directions in N Nitrosohydroxylamine Research

Seminal Discoveries and Early Academic Contributions in N-Nitrosohydroxylamine Chemistry

The study of N-nitroso compounds dates back to the mid-20th century, with initial concerns arising from their potential formation in vivo from nitrites and secondary amines. freethinktech.com Seminal work by scientists like John Barnes and Peter Magee in 1956, who identified the carcinogenic properties of dimethylnitrosamine in rats, brought significant attention to this class of compounds. wikipedia.org This discovery spurred extensive research into the formation, properties, and biological activities of various N-nitroso compounds, including N-nitrosohydroxylamines.

Early academic contributions focused on the synthesis and characterization of these molecules. A common synthetic route involves the reaction of the corresponding hydroxylamines with a nitrosating agent like n-butyl nitrite (B80452) to produce the substituted nitrosohydroxylamine, often as an ammonium (B1175870) salt. nih.gov The requisite N-substituted hydroxylamines themselves were typically prepared through methods such as the reduction of primary amines via an oxaziridine (B8769555) intermediate or from carbonyl compounds via oximes. nih.gov These foundational synthetic methodologies enabled the creation of a variety of N-substituted N-nitrosohydroxylamines, allowing for systematic studies of their chemical and biological properties.

In the 1970s and 1980s, significant concern grew around the potential for drugs containing amine functionalities to undergo nitrosation under acidic conditions, such as those found in the stomach. freethinktech.com This led to the development of standardized assays, like the WHO Nitrosation Assay Procedure (NAP Test), to evaluate the propensity of various drugs to form N-nitroso compounds. freethinktech.com

Evolution of Mechanistic Understanding in Nitrosation Reactions

The mechanism of nitrosation, the process of converting a compound into a nitroso derivative, has been a subject of detailed investigation. The fundamental reaction involves an amino compound reacting with a source of nitrite. wikipedia.org In acidic conditions, nitrous acid (HNO₂) forms and is protonated to generate the highly electrophilic nitrosonium cation (NO⁺). libretexts.org This cation is then attacked by the nucleophilic nitrogen of an amine. libretexts.org For secondary amines, this leads to the formation of a stable N-nitrosamine after deprotonation. wikipedia.orglibretexts.org

The mechanistic understanding has evolved to recognize the complexity beyond this basic pathway. The nature of the nitrosating agent, the substrate, and the reaction conditions all play crucial roles. While nitrous acid in aqueous media is a common nitrosating agent, it can be weak for certain substrates like amides. sci-hub.se More powerful nitrosating agents, such as nitrogen oxides, nitrosyl halides, and nitrosonium salts, are often required for less reactive compounds. sci-hub.se

Kinetic studies have revealed significant differences in the nitrosation mechanisms of amines versus amides. For amines, the rate-limiting step is typically the attack of the nitrosating agent on the substrate. In contrast, the N-nitrosation of amides often involves a slow proton transfer from a protonated nitroso-amide intermediate as the rate-determining step. There is also kinetic evidence suggesting that for amides, nitrosation may initially occur on the more nucleophilic oxygen atom, followed by an internal rearrangement to the thermodynamically more stable N-nitroso-amide.

Factors influencing the rate and outcome of nitrosation include:

Emerging Research Areas in N-Nitrosohydroxylamine Chemistry

Current research into N-nitrosohydroxylamines is expanding beyond foundational synthesis and mechanism into specialized applications, particularly in biology and medicinal chemistry.

One significant area is their use as enzyme inhibitors. For instance, a series of N-substituted N-nitrosohydroxylamines have been synthesized and tested for their ability to inhibit mushroom tyrosinase. nih.gov In these studies, it was found that both the N-nitroso and N-hydroxy groups are essential for inhibitory activity, likely through interaction with the copper ions at the enzyme's active site. nih.gov Compounds like N-cyclopentyl-N-nitrosohydroxylamine have shown potent activity, comparable to well-known inhibitors. nih.gov

Another burgeoning field is the development of N-nitroso compounds as donors of nitric oxide (NO) or related species like nitroxyl (B88944) (HNO). These small signaling molecules play critical roles in various physiological processes, and developing reliable chemical donors is of great therapeutic interest. researchgate.net The thermal or photochemical decomposition of N-nitrosohydroxylamines can lead to the formation of other reactive species, a property that is being explored for various applications. researchgate.net

Furthermore, the unique reactivity of the N-nitroso group continues to be exploited in organic synthesis for the construction of complex molecules and heterocyclic systems. researchgate.netresearchgate.net

Challenges and Opportunities in Synthetic and Mechanistic Research

Despite decades of research, challenges remain in the field of N-nitrosohydroxylamine chemistry, which also present significant opportunities for future investigation.

Synthetic Challenges:

Mechanistic Challenges:

Opportunities:

Physicochemical Properties of O,N-Diethyl-N-nitrosohydroxylamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 56235-95-1 | |

| Molecular Formula | C₄H₁₀N₂O₂ | |

| Molar Mass | 118.13 g/mol | |